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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the binding affinity of AZD1940 with other key cannabinoid

receptor agonists. The data presented is supported by detailed experimental protocols to

ensure reproducibility and aid in the evaluation of this compound for further research.

AZD1940 is a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2),

demonstrating high binding affinity for both receptor subtypes.[1][2] This dual agonism makes it

a compound of significant interest for therapeutic applications targeting the endocannabinoid

system. Understanding its binding characteristics in comparison to other well-established

cannabinoid ligands is crucial for elucidating its pharmacological profile and potential

therapeutic utility.

Comparative Binding Affinity of Cannabinoid
Receptor Agonists
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often

expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki

value, and conversely a higher pKi value, indicates a stronger binding affinity. The following

table summarizes the binding affinities of AZD1940 and other selected cannabinoid receptor

agonists for human CB1 and CB2 receptors.
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Compound hCB1 pKi hCB2 pKi

AZD1940 7.93[1][2] 9.06[1][2]

CP 55,940 ~8.2 - 9.2 ~8.6 - 9.1

WIN 55,212-2 ~7.2 - 8.7 ~8.5 - 9.5

Note: The pKi values for comparator compounds are presented as a range based on multiple

reported Ki values to reflect inter-study variability.

Experimental Protocol: Competitive Radioligand
Binding Assay
The determination of binding affinity for cannabinoid receptors is commonly achieved through

competitive radioligand binding assays. This method measures the ability of an unlabeled test

compound, such as AZD1940, to displace a radiolabeled ligand that has a known high affinity

for the receptor.

Materials and Reagents:
Membrane Preparations: Cell membranes expressing the human CB1 or CB2 receptor.

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

Test Compound: AZD1940 and comparator compounds.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin

(BSA), pH 7.4.[2]

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[2]

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity

cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

Scintillation Cocktail.

Glass Fiber Filters.
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96-well plates.

Filtration apparatus.

Scintillation counter.

Procedure:
Compound Dilution: Prepare a series of dilutions of the test compound (AZD1940) and

comparator compounds in the assay buffer.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand

([³H]CP-55,940) at a fixed concentration (typically at or below its Kd value), and varying

concentrations of the test compound.

Total and Non-specific Binding: For each assay, include wells to determine total binding

(membranes + radioligand) and non-specific binding (membranes + radioligand + a high

concentration of an unlabeled ligand).

Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach

equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus to separate the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.

Convert the Ki value to a pKi value using the formula: pKi = -log10(Ki).

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of cannabinoid receptors and

the workflow of the competitive binding assay used to determine the binding affinity of

AZD1940.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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